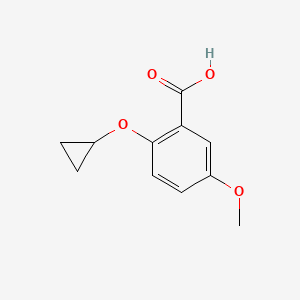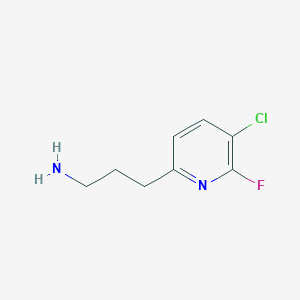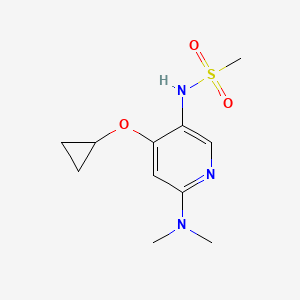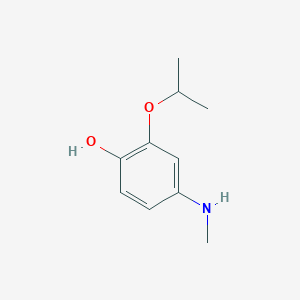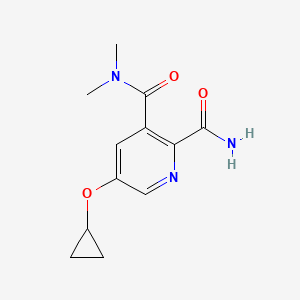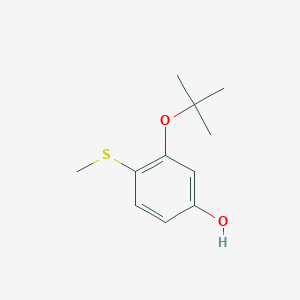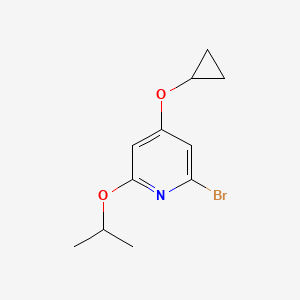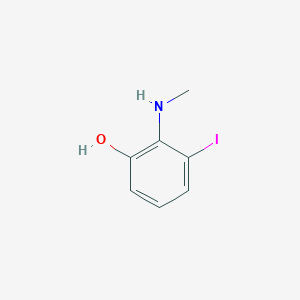
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an acetyl group at the 2-position, a fluorine atom at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom . The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The sulfonyl chloride group is typically introduced through chlorosulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
Industrial production of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Various carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride depends on the specific application and the target moleculeThe fluorine atom can influence the electronic properties of the compound, enhancing its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the acetyl and sulfonyl chloride groups, making it less reactive in certain applications.
2-Acetylpyridine: Lacks the fluorine and sulfonyl chloride groups, resulting in different reactivity and applications.
4-Sulfonyl Chloride Pyridine:
Uniqueness
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of the acetyl, fluorine, and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C7H5ClFNO3S |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
2-acetyl-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3 |
Clave InChI |
RXHJTPOHLINKCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


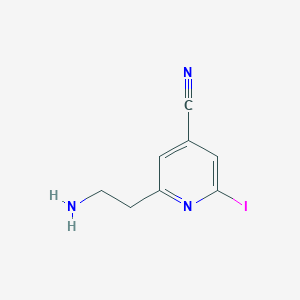
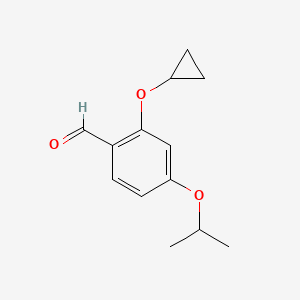
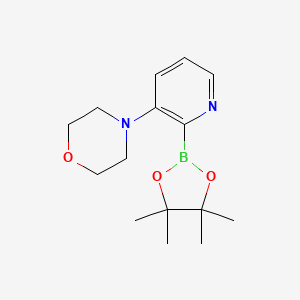

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
